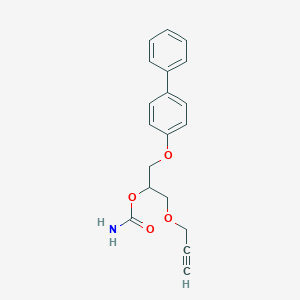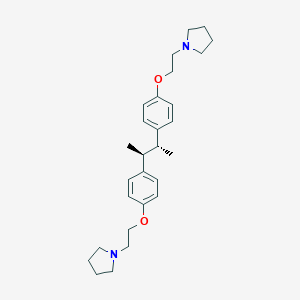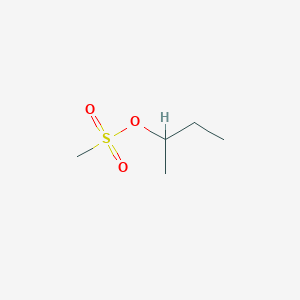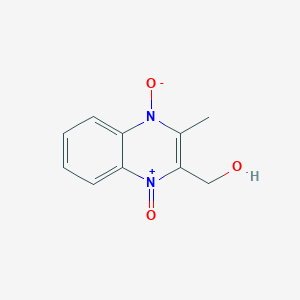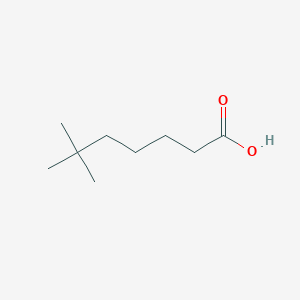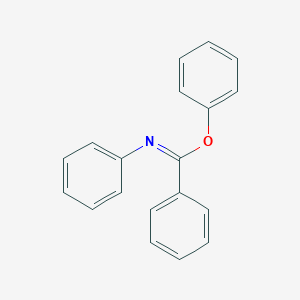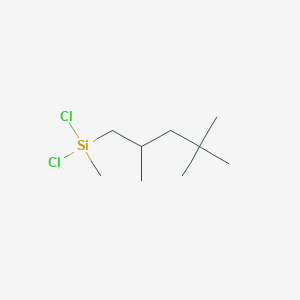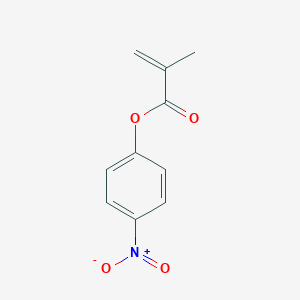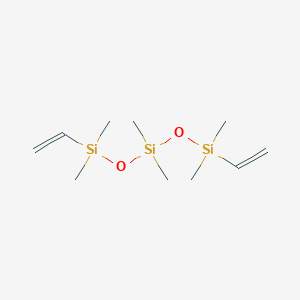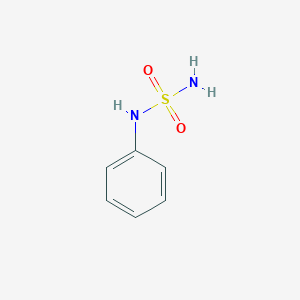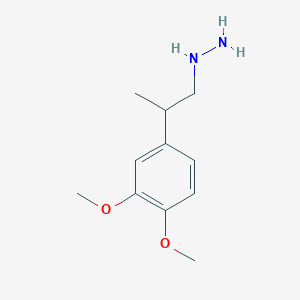
2-(3,4-Dimethoxyphenyl)propylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)propylhydrazine, also known as DMPPH, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. DMPPH is a hydrazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
作用机制
The mechanism of action of 2-(3,4-Dimethoxyphenyl)propylhydrazine is not fully understood. However, studies have suggested that 2-(3,4-Dimethoxyphenyl)propylhydrazine may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase. 2-(3,4-Dimethoxyphenyl)propylhydrazine may also act by modulating the expression of various genes involved in apoptosis and inflammation.
生化和生理效应
2-(3,4-Dimethoxyphenyl)propylhydrazine has been shown to have various biochemical and physiological effects. Studies have demonstrated that 2-(3,4-Dimethoxyphenyl)propylhydrazine can induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and inhibit the production of pro-inflammatory cytokines. 2-(3,4-Dimethoxyphenyl)propylhydrazine has also been found to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
实验室实验的优点和局限性
One of the advantages of 2-(3,4-Dimethoxyphenyl)propylhydrazine is its potential use as an anti-cancer agent. 2-(3,4-Dimethoxyphenyl)propylhydrazine has been shown to induce apoptosis in cancer cells, making it a promising candidate for further investigation. Additionally, 2-(3,4-Dimethoxyphenyl)propylhydrazine has been found to have potential neuroprotective and anti-inflammatory effects, which could have implications for the treatment of various neurological disorders. However, one limitation of 2-(3,4-Dimethoxyphenyl)propylhydrazine is its toxicity. 2-(3,4-Dimethoxyphenyl)propylhydrazine has been found to be toxic at high concentrations, which could limit its use in certain experiments.
未来方向
There are several future directions for the investigation of 2-(3,4-Dimethoxyphenyl)propylhydrazine. One potential direction is the development of 2-(3,4-Dimethoxyphenyl)propylhydrazine as an anti-cancer agent. Further studies are needed to determine the efficacy and safety of 2-(3,4-Dimethoxyphenyl)propylhydrazine in animal models and human clinical trials. Another potential direction is the investigation of 2-(3,4-Dimethoxyphenyl)propylhydrazine as a neuroprotective agent. Studies are needed to determine the potential of 2-(3,4-Dimethoxyphenyl)propylhydrazine in the treatment of various neurological disorders. Additionally, further research is needed to determine the mechanism of action of 2-(3,4-Dimethoxyphenyl)propylhydrazine and its potential for use in other scientific research applications.
Conclusion:
In conclusion, 2-(3,4-Dimethoxyphenyl)propylhydrazine is a promising chemical compound that has gained significant attention in recent years due to its potential use in scientific research. 2-(3,4-Dimethoxyphenyl)propylhydrazine has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. The synthesis method of 2-(3,4-Dimethoxyphenyl)propylhydrazine is relatively simple, and it has been used in various scientific research applications, including its potential use as an anti-cancer and neuroprotective agent. While there are some limitations to the use of 2-(3,4-Dimethoxyphenyl)propylhydrazine in certain experiments, there are several future directions for the investigation of 2-(3,4-Dimethoxyphenyl)propylhydrazine.
合成方法
2-(3,4-Dimethoxyphenyl)propylhydrazine can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde with propylhydrazine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 2-(3,4-Dimethoxyphenyl)propylhydrazine as a yellow crystalline solid. The purity of 2-(3,4-Dimethoxyphenyl)propylhydrazine can be further improved by recrystallization from a suitable solvent.
科学研究应用
2-(3,4-Dimethoxyphenyl)propylhydrazine has been used in various scientific research applications, including its use as a potential anti-cancer agent. Studies have shown that 2-(3,4-Dimethoxyphenyl)propylhydrazine can induce apoptosis in cancer cells by activating the caspase pathway. 2-(3,4-Dimethoxyphenyl)propylhydrazine has also been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-(3,4-Dimethoxyphenyl)propylhydrazine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
CAS 编号 |
16603-07-9 |
|---|---|
产品名称 |
2-(3,4-Dimethoxyphenyl)propylhydrazine |
分子式 |
C11H18N2O2 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)propylhydrazine |
InChI |
InChI=1S/C11H18N2O2/c1-8(7-13-12)9-4-5-10(14-2)11(6-9)15-3/h4-6,8,13H,7,12H2,1-3H3 |
InChI 键 |
HPKHFBFBFGSLPZ-UHFFFAOYSA-N |
SMILES |
CC(CNN)C1=CC(=C(C=C1)OC)OC |
规范 SMILES |
CC(CNN)C1=CC(=C(C=C1)OC)OC |
同义词 |
1-(3,4-Dimethoxy-α-methylphenethyl)hydrazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




